

# Application Notes and Protocols: PF-06840003 in Combination with Anti-PD-L1 Therapy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: PF-06840003

Cat. No.: B1679684

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**PF-06840003**, also known as EOS200271, is an investigational, orally bioavailable small molecule that acts as a highly selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] IDO1 is an immunosuppressive enzyme frequently overexpressed in the tumor microenvironment.[1][2] By catalyzing the degradation of the essential amino acid tryptophan into kynurenine, IDO1 suppresses the activity of effector T cells and natural killer (NK) cells while promoting the generation and function of regulatory T cells (Tregs), thereby enabling tumors to evade immune surveillance.[1][2][3]

The inhibition of IDO1 by **PF-06840003** is designed to restore anti-tumor immunity by increasing tryptophan levels and reducing kynurenine levels.[1][3] This action reverses the immunosuppressive effects, leading to the proliferation and activation of various immune cells.[1] Preclinical studies have demonstrated that combining **PF-06840003** with immune checkpoint inhibitors, such as anti-PD-L1 therapy, results in synergistic anti-tumor activity.[1][4] Anti-PD-L1 therapy can lead to an adaptive increase in IDO1 expression, suggesting that the concurrent inhibition of IDO1 can overcome this resistance mechanism and enhance the efficacy of PD-1/PD-L1 blockade.[4]

These application notes provide a summary of the preclinical and clinical data for **PF-06840003** and detailed protocols for key experiments to evaluate its combination with anti-PD-L1 therapy.

## Data Presentation

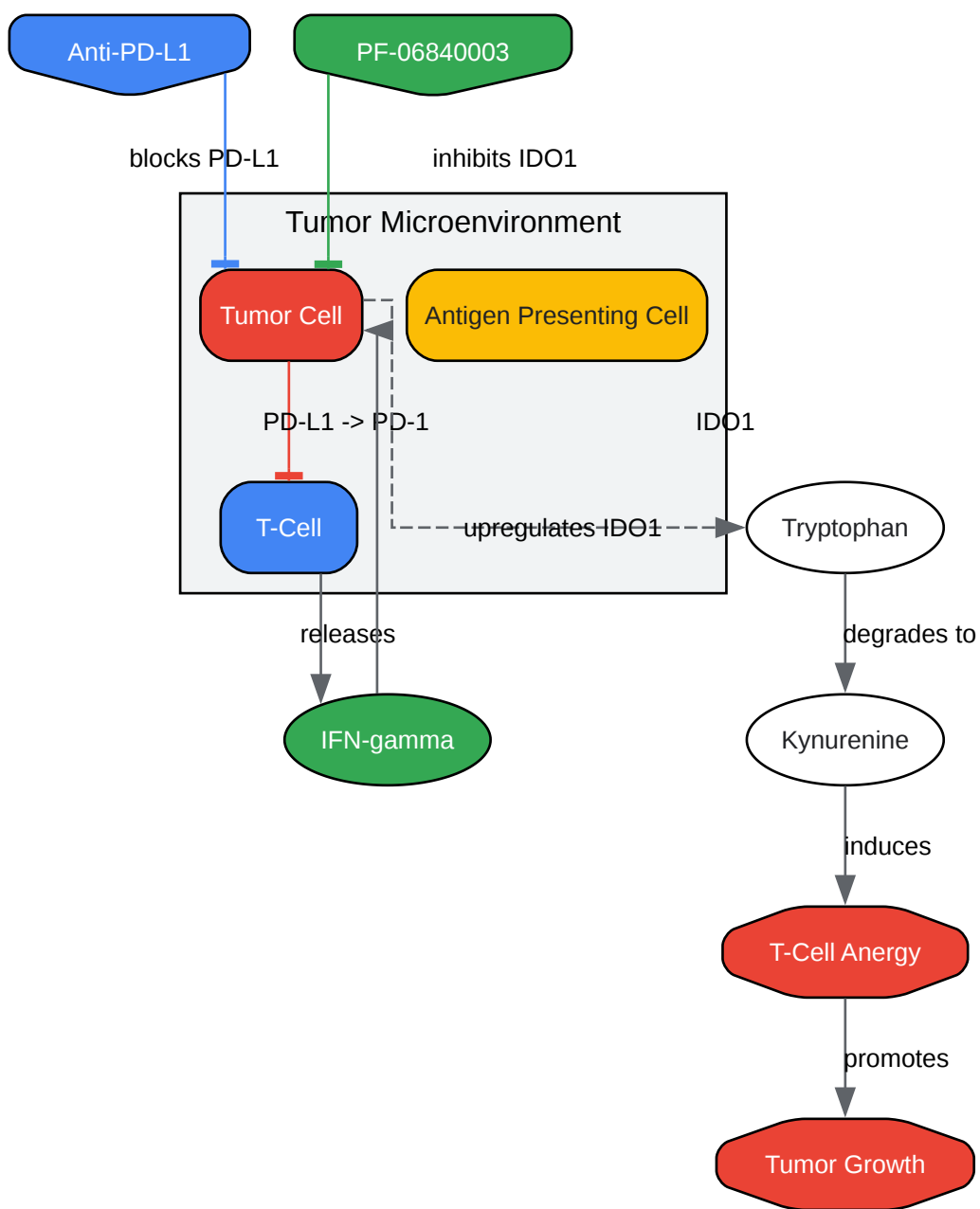
### Preclinical Activity of PF-06840003

Parameter	Species/Cell Line	Value	Reference
IDO1 Inhibition (IC50)	Human (recombinant)	0.41 $\mu$ M	<a href="#">[5]</a>
Mouse (recombinant)	1.5 $\mu$ M	<a href="#">[5]</a>	
Dog (recombinant)	0.59 $\mu$ M	<a href="#">[5]</a>	
Cellular IDO1 Activity (IC50)	HeLa cells	1.8 $\mu$ M	<a href="#">[5]</a>
THP-1 cells	1.7 $\mu$ M	<a href="#">[5]</a>	
In Vivo Kynurenine Reduction	Mouse syngeneic tumor models	>80% in tumor	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>

### Clinical Pharmacodynamics of PF-06840003 (NCT02764151)

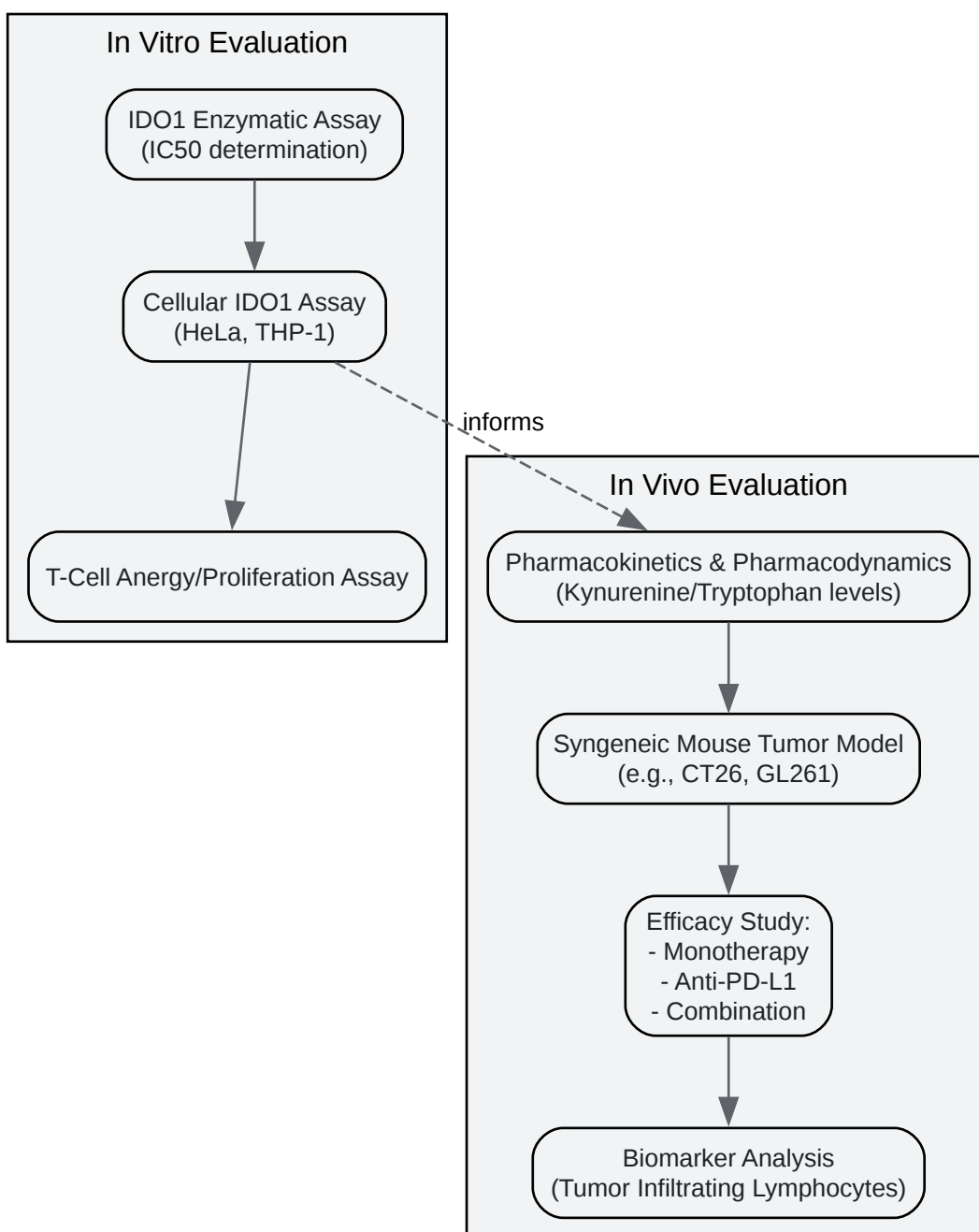
Dose Level	Parameter	Result	Reference
500 mg BID	Kynurenine Inhibition (plasma)	75% mean inhibition of 13C10 kynurenine	
500 mg BID	Endogenous Kynurenine Inhibition (plasma)	24% mean inhibition	
500 mg BID	CSF-to-Plasma Ratio of PF-06840002 (active enantiomer)	1.00	

## Signaling Pathway and Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Combined inhibition of IDO1 and PD-L1 signaling pathways.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for evaluating **PF-06840003** and anti-PD-L1 combination.

## Experimental Protocols

### In Vitro IDO1 Inhibition Assay (Cell-Based)

This protocol is adapted from general procedures for evaluating IDO1 inhibitors in a cellular context.<sup>[7]</sup><sup>[8]</sup>

Objective: To determine the IC<sub>50</sub> of **PF-06840003** for IDO1 in a cellular environment.

Materials:

- HeLa or SKOV-3 cancer cell line (known to express IDO1 upon stimulation)
- Recombinant human interferon-gamma (IFN-γ)
- **PF-06840003**
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well cell culture plates
- Reagents for kynurenine detection (e.g., p-dimethylaminobenzaldehyde [PDAB] or LC-MS/MS)

Procedure:

- Cell Seeding: Seed HeLa or SKOV-3 cells in a 96-well plate at a density of 3 x 10<sup>4</sup> to 5 x 10<sup>4</sup> cells per well and allow them to adhere overnight.<sup>[8]</sup>
- IDO1 Induction: The following day, replace the medium with fresh medium containing 100 ng/mL of IFN-γ to induce IDO1 expression. Incubate for 24 hours.<sup>[8]</sup>
- Inhibitor Treatment: Prepare serial dilutions of **PF-06840003** in complete culture medium. Remove the IFN-γ-containing medium from the cells and add 200 μL of the medium with the various concentrations of **PF-06840003**. Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Kynurenine Measurement:
  - PDAB Method: Transfer 100-150 μL of the cell culture supernatant to a new 96-well plate. Add an equal volume of PDAB reagent (e.g., 2% w/v in acetic acid). After a 10-minute

incubation at room temperature, measure the absorbance at 480 nm.

- LC-MS/MS Method: Collect the supernatant for analysis of kynurenine and tryptophan concentrations as described in Protocol 3.
- Data Analysis: Generate a standard curve using known concentrations of kynurenine. Calculate the percentage of IDO1 inhibition for each concentration of **PF-06840003** relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

## T-Cell Proliferation/Anergy Reversal Assay

This protocol is a representative method to assess the ability of **PF-06840003** to rescue T-cells from IDO1-mediated suppression.<sup>[7][9]</sup>

Objective: To evaluate the effect of **PF-06840003** on T-cell proliferation in the presence of IDO1-expressing cancer cells.

Materials:

- IDO1-inducible cancer cell line (e.g., SKOV-3)
- Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)
- Recombinant human IFN- $\gamma$
- **PF-06840003**
- T-cell stimulation reagents (e.g., anti-CD3/CD28 antibodies or Phytohaemagglutinin [PHA])
- Proliferation assay reagents (e.g., CFSE, 3H-thymidine, or CellTiter-Glo®)

Procedure:

- Prepare IDO1-Expressing Cells: Seed SKOV-3 cells in a 96-well plate and induce IDO1 expression with 100 ng/mL IFN- $\gamma$  for 24 hours as described in Protocol 1.
- Isolate and Label T-Cells (if using primary cells): Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. If tracking proliferation by dye dilution,

label the T-cells with CFSE according to the manufacturer's instructions.

- Co-culture Setup:
  - Wash the IDO1-induced SKOV-3 cells to remove excess IFN- $\gamma$ .
  - Add the T-cells (e.g.,  $1 \times 10^5$  cells/well) to the wells containing the SKOV-3 cells.
  - Add T-cell stimulation reagents (e.g., anti-CD3/CD28 antibodies).
  - Add serial dilutions of **PF-06840003** or vehicle control to the co-culture.
- Incubation: Incubate the co-culture for 72-96 hours.
- Measure T-Cell Proliferation:
  - CFSE Dilution: Harvest the T-cells and analyze CFSE fluorescence by flow cytometry. Proliferation is indicated by a decrease in CFSE intensity.
  - 3H-Thymidine Incorporation: Add 3H-thymidine to the culture for the final 18 hours of incubation. Harvest the cells onto a filter mat and measure incorporated radioactivity using a scintillation counter.
  - CellTiter-Glo®: Measure ATP content as an indicator of cell viability and proliferation according to the manufacturer's protocol.
- Data Analysis: Compare the proliferation of T-cells in the presence of **PF-06840003** to the vehicle control to determine the extent of anergy reversal.

## In Vivo Syngeneic Tumor Model Efficacy Study

This protocol outlines a general procedure for assessing the in vivo efficacy of **PF-06840003** in combination with an anti-PD-L1 antibody. Preclinical studies for **PF-06840003** have utilized models such as the GL261 murine glioma model.[\[10\]](#)

Objective: To evaluate the anti-tumor efficacy of **PF-06840003** as a monotherapy and in combination with anti-PD-L1 in a syngeneic mouse model.

#### Materials:

- BALB/c or C57BL/6 mice
- Syngeneic tumor cell line (e.g., CT26 colon carcinoma for BALB/c, or GL261 glioma for C57BL/6)
- **PF-06840003** formulated for oral administration
- Anti-mouse PD-L1 antibody (or isotype control)
- Calipers for tumor measurement

#### Procedure:

- Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g.,  $1 \times 10^6$  CT26 cells) into the flank of the mice.
- Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a predetermined size (e.g., 100-200 mm<sup>3</sup>), randomize the mice into treatment groups (e.g., n=8-10 mice per group):
  - Group 1: Vehicle control
  - Group 2: **PF-06840003**
  - Group 3: Isotype control antibody
  - Group 4: Anti-PD-L1 antibody
  - Group 5: **PF-06840003** + Anti-PD-L1 antibody
- Treatment Administration:
  - Administer **PF-06840003** orally, for example, twice daily (BID).
  - Administer the anti-PD-L1 antibody intraperitoneally, for example, twice a week.



- Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g.,  $\text{Volume} = 0.5 \times \text{length} \times \text{width}^2$ ).
- Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size or for a specified duration. Euthanize mice if tumors become ulcerated or if they show signs of excessive distress.
- Data Analysis: Plot mean tumor volume  $\pm$  SEM for each group over time. Analyze for statistically significant differences in tumor growth between the treatment groups. Tumor growth inhibition (TGI) can be calculated.

## Kynurenine and Tryptophan Measurement in Plasma and Tumor Tissue

This protocol provides a general method for sample preparation for LC-MS/MS analysis.[\[3\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Objective: To quantify the levels of kynurenine and tryptophan in biological samples to assess the pharmacodynamic effect of **PF-06840003**.

Materials:

- Plasma or tumor tissue samples
- Internal standards (e.g., deuterated kynurenine and tryptophan)
- Protein precipitation solution (e.g., methanol or trichloroacetic acid)
- LC-MS/MS system

Procedure:

- Sample Preparation (Plasma):
  - Thaw plasma samples on ice.
  - To a 50  $\mu\text{L}$  aliquot of plasma, add internal standards.

- Add 150  $\mu$ L of ice-cold methanol to precipitate proteins.[14]
- Vortex and incubate at  $-20^{\circ}\text{C}$  for 30 minutes.[14]
- Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at  $4^{\circ}\text{C}$ .[11]
- Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.[14]
- Reconstitute the dried extract in mobile phase for LC-MS/MS analysis.[14]
- Sample Preparation (Tumor Tissue):
  - Weigh the frozen tumor tissue and homogenize it in a suitable buffer on ice.
  - Take an aliquot of the homogenate for protein quantification.
  - To the remaining homogenate, add internal standards and precipitate proteins as described for plasma.
  - Proceed with centrifugation, evaporation, and reconstitution for LC-MS/MS analysis.
- LC-MS/MS Analysis:
  - Use a C18 reversed-phase column for chromatographic separation.
  - Employ a tandem mass spectrometer with positive electrospray ionization and operate in multiple reaction monitoring (MRM) mode to detect and quantify tryptophan, kynurenine, and their respective internal standards.
- Data Analysis: Calculate the concentrations of kynurenine and tryptophan based on the standard curves generated from known concentrations of the analytes. The kynurenine/tryptophan ratio can be calculated as an indicator of IDO1 activity.

## Conclusion

**PF-06840003** is a potent and selective IDO1 inhibitor with a clear mechanism of action that supports its use in combination with anti-PD-L1 therapy. The provided data and protocols offer a framework for researchers to further investigate this promising combination in preclinical and

clinical settings. The synergistic effect of relieving IDO1-mediated immunosuppression while simultaneously blocking the PD-1/PD-L1 checkpoint holds significant potential for enhancing anti-tumor immune responses.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Discovery of a Novel and Selective Indoleamine 2,3-Dioxygenase (IDO-1) Inhibitor 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (EOS200271/PF-06840003) and Its Characterization as a Potential Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the Selective Indoleamine 2,3-Dioxygenase-1 (IDO1) Catalytic Inhibitor EOS200271/PF-06840003 Supports IDO1 as a Critical Resistance Mechanism to PD-(L)1 Blockade Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
- 8. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. ATIM-29. A PHASE 1 STUDY OF PF-06840003, AN ORAL INDOLE 2,3-DIOXYGENASE 1 (IDO1) INHIBITOR IN PATIENTS WITH MALIGNANT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous Quantification of Selected Kynurenines Analyzed by Liquid Chromatography-Mass Spectrometry in Medium Collected from Cancer Cell Cultures [jove.com]
- 12. researchgate.net [researchgate.net]

- 13. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Application Notes and Protocols: PF-06840003 in Combination with Anti-PD-L1 Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679684#pf-06840003-in-combination-with-anti-pd-l1-therapy]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)